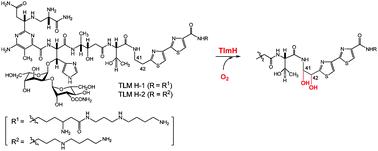Functional characterization of tlmH in Streptoalloteichus hindustanus E465-94 ATCC 31158 unveiling new insight into tallysomycinbiosynthesis and affording a novel bleomycin analog
Molecular BioSystems Pub Date: 2009-12-01 DOI: 10.1039/B918106G
Abstract
Tallysomycins (TLMs) belong to the

Recommended Literature
- [1] Uniform yolk–shell Sn4P3@C nanospheres as high-capacity and cycle-stable anode materials for sodium-ion batteries†
- [2] An assessment of ionic liquid mutagenicity using the Ames Test
- [3] Surface-passivated plasmonic nano-pyramids for bulk heterojunction solar cell photocurrent enhancement†
- [4] Front cover
- [5] Polymorphs, ionic cocrystal and inclusion complex of N-amino-1,8-naphthalimide†
- [6] Flexible bifunctional monoethylphosphonate/carboxylates of Zn(ii) and Co(ii) reinforced with DABCO co-ligand: paradigmatic structural organization with pcu topology†
- [7] Large scale indium tin oxide (ITO) one dimensional gratings for ultrafast signal modulation in the visible spectral region†
- [8] Contents list
- [9] Dynamics and rheology of vesicles under confined Poiseuille flow
- [10] Developments toward the synthesis and application of 3-hydroxyindanones†
Journal Name:Molecular BioSystems
Research Products
-
CAS no.: 19689-58-8
-
CAS no.: 12059-91-5









